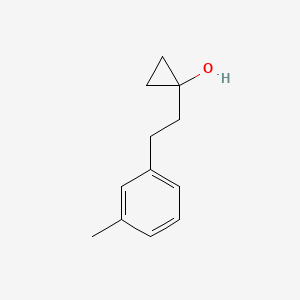
1-(3-Methylphenethyl)cyclopropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methylphenethyl)cyclopropan-1-ol is an organic compound with the molecular formula C12H16O. It features a cyclopropane ring substituted with a 3-methylphenethyl group and a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Methylphenethyl)cyclopropan-1-ol can be synthesized through several methods. One common approach involves the reaction of alkenes with carbenes or carbenoids. For instance, the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple, can be employed to cyclopropanate alkenes . Another method involves the use of diazomethane to generate methylene, which then reacts with alkenes to form cyclopropane derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-(3-Methylphenethyl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
1-(3-Methylphenethyl)cyclopropan-1-ol has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development and pharmacological studies.
Materials Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Methylphenethyl)cyclopropan-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules. The cyclopropane ring’s strain energy also contributes to its reactivity, making it a versatile intermediate in organic reactions .
Comparison with Similar Compounds
Similar Compounds
Cyclopropanol: Similar structure but lacks the 3-methylphenethyl group.
1-Methylcyclopropanol: Similar structure but with a methyl group instead of the 3-methylphenethyl group.
Uniqueness
1-(3-Methylphenethyl)cyclopropan-1-ol is unique due to the presence of the 3-methylphenethyl group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, making it suitable for specific applications in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C12H16O |
|---|---|
Molecular Weight |
176.25 g/mol |
IUPAC Name |
1-[2-(3-methylphenyl)ethyl]cyclopropan-1-ol |
InChI |
InChI=1S/C12H16O/c1-10-3-2-4-11(9-10)5-6-12(13)7-8-12/h2-4,9,13H,5-8H2,1H3 |
InChI Key |
OSZSLZBHQISNRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CCC2(CC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


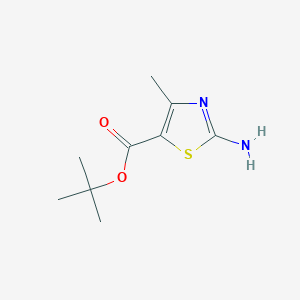
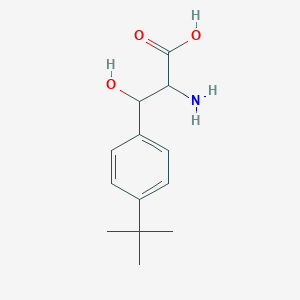
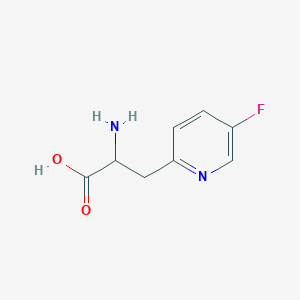

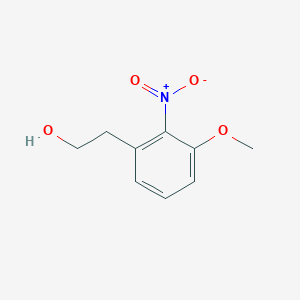
![{[2-(Methoxymethyl)-1,3-thiazol-4-yl]methyl}[(5,6,7,8-tetrahydronaphthalen-1-yl)methyl]amine hydrochloride](/img/structure/B13546335.png)
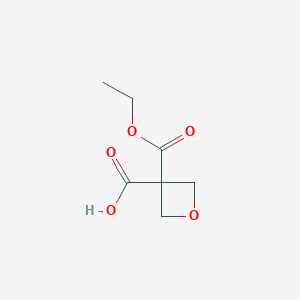

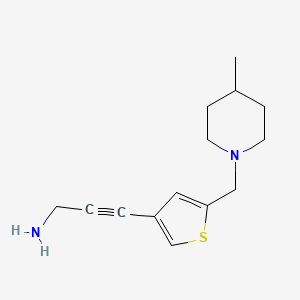
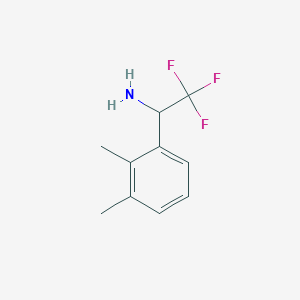


![(1S,3S,5R)-2-(tert-Butoxycarbonyl)-6,6-difluoro-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13546383.png)
![N-[4-(dimethylamino)-3-methylphenyl]-N-{[(4-methoxy-2-methylphenyl)carbamoyl](pyridin-3-yl)methyl}prop-2-enamide](/img/structure/B13546388.png)
